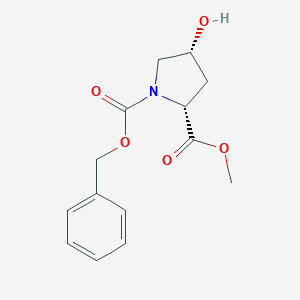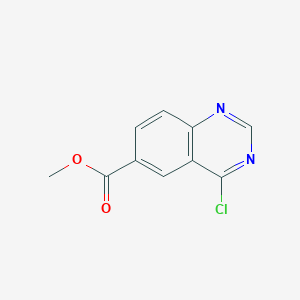
甲基4-氯喹唑啉-6-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloroquinazoline-6-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 . It is used in various scientific research fields, including medicinal chemistry, drug discovery, and material science.
Synthesis Analysis
The synthesis of Methyl 4-chloroquinazoline-6-carboxylate involves the reaction of the compound with DIBAL-H in dry THF at -25°C. The reaction mixture is stirred at -25°C to room temperature for 2 hours. The reaction mixture is then cooled to -10°C and quenched with 10% aqueous NaHCO3. The mixture is extracted with ethyl acetate, washed with water, brine, and dried. The solvent is removed under vacuum to yield the product.Molecular Structure Analysis
The molecular structure of Methyl 4-chloroquinazoline-6-carboxylate is represented by the formula C10H7ClN2O2 . This indicates that the compound consists of 10 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of Methyl 4-chloroquinazoline-6-carboxylate involves the reaction of the compound with DIBAL-H in dry THF. This reaction results in the formation of 4-chloroquinazoline-6-yl methanol.Physical And Chemical Properties Analysis
Methyl 4-chloroquinazoline-6-carboxylate is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .科学研究应用
氯喹含有化合物和衍生物
氯喹(CQ)及其衍生物,包括甲基4-氯喹唑啉-6-羧酸酯类似物,已被广泛研究,以探索其除抗疟效果外的潜力。这些化合物被发现具有有趣的生化特性,导致它们被重新用于管理各种传染性和非传染性疾病。正在进行的研究重点在于评估其他类似作用的抗疟药和结构类似物,以最大化4-氨基喹啉的价值。这包括努力开发可用作抗癌联合化疗中的协同伙伴的化合物,突显了氯喹含有化合物在癌症治疗中的潜力(Njaria et al., 2015)。
抗氧化活性分析
抗氧化剂及其活性的研究在包括医学和药学在内的各个领域至关重要。对甲基4-氯喹唑啉-6-羧酸酯的研究可能在这一背景下具有相关性,因为确定抗氧化活性的方法对于了解各种化合物的潜在治疗应用至关重要。用于评估复杂样品的抗氧化能力的分析方法,包括氧自由基吸收能力(ORAC)和铁还原抗氧化功率(FRAP)测试。这些方法依赖于分光光度法,暗示了研究氯喹含有化合物的抗氧化性质的潜在应用领域(Munteanu & Apetrei, 2021)。
中风中的神经保护策略
寻找神经保护剂以减少中风后次生脑损伤的研究,已导致对各种化合物的探索,包括类似于甲基4-氯喹唑啉-6-羧酸酯的4-氨基喹啉衍生物。虽然主要关注点是已知化合物如N-甲基-D-天冬氨酸拮抗剂,但4-氨基喹啉化合物的潜在治疗机制和潜在治疗益处为研究提供了一个有趣的途径。这些化合物可能调节与中风诱导的神经退行性有关的复杂信号通路,暗示了甲基4-氯喹唑啉-6-羧酸酯衍生物在开发神经保护策略中的潜在作用(Karsy et al., 2017)。
自闭症谱系障碍中的生物医学异常治疗
最近的研究表明,针对与自闭症谱系障碍(ASD)相关的生理异常的治疗可能是有效的。这一研究领域可能会从探索甲基4-氯喹唑啉-6-羧酸酯衍生物的治疗潜力中受益。考虑到某些化合物在治疗线粒体疾病和与ASD相关的氧化还原代谢异常方面的有效性,氯喹含有化合物可能提供新的治疗途径。在ASD治疗中对这些化合物的探索侧重于它们良好的耐受性和改善核心和相关ASD症状的潜力,强调了需要进一步研究以确认其疗效(Frye & Rossignol, 2014)。
有机污染物处理中的氧化还原介质
有机废水中的酶处理显示出潜力,氧化还原介质增强了污染物降解的效率。这表明甲基4-氯喹唑啉-6-羧酸酯衍生物可能作为氧化还原介质的潜在应用,或者作为改善难降解化合物降解效率的研究对象。酶-氧化还原介质系统的应用可能显著促进工业废水中存在的广泛芳香化合物的修复,将甲基4-氯喹唑啉-6-羧酸酯衍生物定位为环境修复工作的候选人(Husain & Husain, 2007)。
安全和危害
Methyl 4-chloroquinazoline-6-carboxylate is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .
属性
IUPAC Name |
methyl 4-chloroquinazoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-8-7(4-6)9(11)13-5-12-8/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTPRYBXJRWOHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596533 |
Source


|
| Record name | Methyl 4-chloroquinazoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloroquinazoline-6-carboxylate | |
CAS RN |
152536-17-9 |
Source


|
| Record name | Methyl 4-chloroquinazoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chloroquinazoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

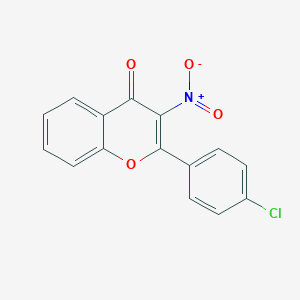
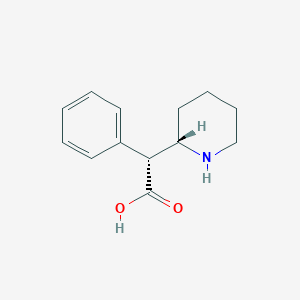
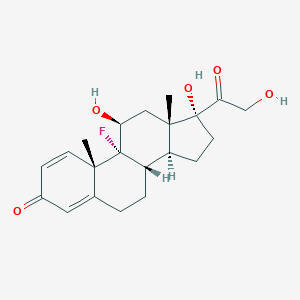
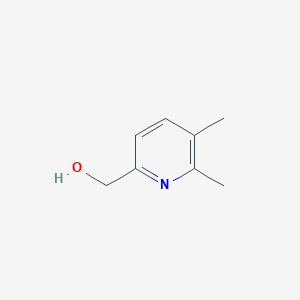
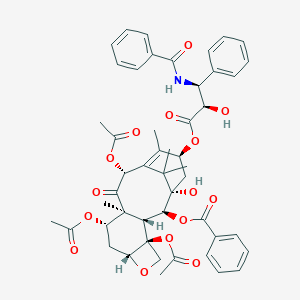
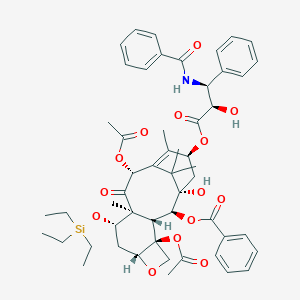
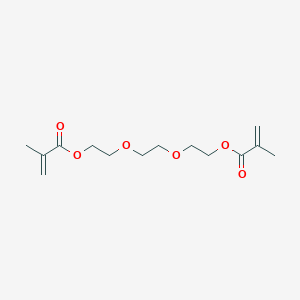
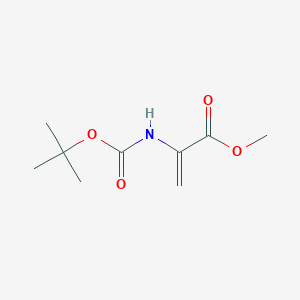
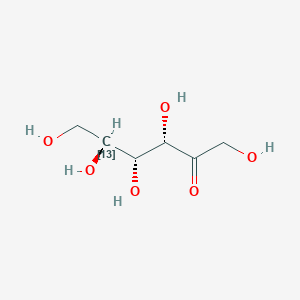
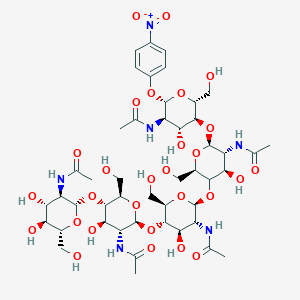
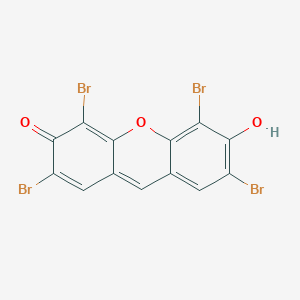
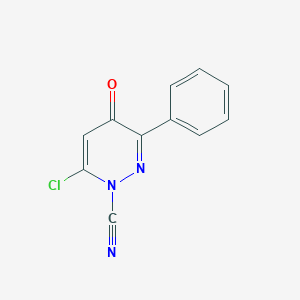
![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)
